AF 430 amine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

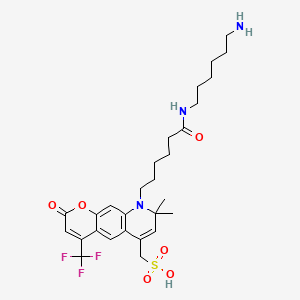

C28H38F3N3O6S |

|---|---|

分子量 |

601.7 g/mol |

IUPAC名 |

[9-[6-(6-aminohexylamino)-6-oxohexyl]-8,8-dimethyl-2-oxo-4-(trifluoromethyl)pyrano[3,2-g]quinolin-6-yl]methanesulfonic acid |

InChI |

InChI=1S/C28H38F3N3O6S/c1-27(2)17-19(18-41(37,38)39)20-14-21-22(28(29,30)31)15-26(36)40-24(21)16-23(20)34(27)13-9-5-6-10-25(35)33-12-8-4-3-7-11-32/h14-17H,3-13,18,32H2,1-2H3,(H,33,35)(H,37,38,39) |

InChIキー |

IRHCASXKSKJKKX-UHFFFAOYSA-N |

正規SMILES |

CC1(C=C(C2=C(N1CCCCCC(=O)NCCCCCCN)C=C3C(=C2)C(=CC(=O)O3)C(F)(F)F)CS(=O)(=O)O)C |

製品の起源 |

United States |

Foundational & Exploratory

AF 430 amine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of AF 430 amine, a fluorescent dye used in biological research.

Core Chemical Structure and Properties

This compound is a fluorescent dye characterized by a terminal amino group.[1] This amine group allows for its conjugation with electrophiles, such as molecules containing carboxyl groups.[1] The dye is soluble in water, DMSO, and DMF.[2][]

The IUPAC name for this compound is (9-(6-((6-ammoniohexyl)amino)-6-oxohexyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-6-yl)methanesulfonate.[2] Its molecular formula is C28H38N3F3O6S, and it has a molecular weight of 601.68 g/mol .[2][]

Below is a table summarizing the key chemical and spectral properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C28H38N3F3O6S | [2][] |

| Molecular Weight | 601.68 g/mol | [2][] |

| Appearance | Yellow solid | [2][] |

| Solubility | Water, DMSO, DMF | [2][] |

| Excitation Maximum | 430 nm | [2][] |

| Emission Maximum | 542 nm | [2][] |

| Molar Extinction Coefficient (ε) | 15,955 L⋅mol⁻¹⋅cm⁻¹ | [2] |

| Fluorescence Quantum Yield | 0.23 | [2][] |

| CF260 | 0.06 | [2][] |

| CF280 | 0.06 | [2][] |

| Storage Conditions | -20°C in the dark for 24 months | [2][] |

Applications in Bioconjugation

The primary application of this compound is in the fluorescent labeling of biomolecules. The terminal amine group can be covalently linked to molecules containing carboxyl groups through a condensation reaction.[1][4][5] This makes it a valuable tool for labeling proteins, peptides, and amine-modified oligonucleotides.[1]

An amine-reactive derivative, AF 430 NHS ester, is also available for efficient conjugation to primary and secondary amine groups.[6] This is a common method for preparing fluorescently-labeled antibody conjugates.[7]

Experimental Protocols

This protocol provides a general procedure for labeling proteins with an amine-reactive dye, such as AF 430 NHS ester. The protocol may need to be optimized for specific proteins and applications.

Materials:

-

Protein solution (2.5 mg/mL in 0.1 M sodium bicarbonate buffer, pH ~8.3)[7]

-

Amine-reactive dye (e.g., AF 430 NHS ester)

-

Anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF)[8]

-

Size-exclusion chromatography column (e.g., G-25)[9]

-

Phosphate-buffered saline (PBS)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a concentration of 2.5 mg/mL.[7]

-

Prepare Dye Stock Solution: Allow the vial of the amine-reactive dye to warm to room temperature. Dissolve the dye in DMSO or DMF to a concentration of 1-10 mg/mL.[8]

-

Labeling Reaction: While gently vortexing the protein solution, slowly add the dye stock solution. A molar excess of the dye to the protein is typically used.[8] Incubate the reaction for 1 hour at room temperature, protected from light.[8]

-

Purification: Separate the labeled protein from the free dye using a size-exclusion chromatography column equilibrated with PBS. The first colored band to elute will be the fluorescently labeled protein.[7]

-

Determine Degree of Labeling (DOL): The DOL can be determined by measuring the absorbance of the labeled protein at 280 nm and the absorbance maximum of the dye.[9]

Visualizations

The following diagram illustrates the general workflow for labeling a protein with an amine-reactive fluorescent dye.

Caption: General workflow for protein labeling.

The diagram below depicts the chemical reaction between a primary amine on a biomolecule and an NHS ester-functionalized fluorescent dye.

Caption: Amine-reactive labeling reaction.

References

- 1. AF430 amine | Benchchem [benchchem.com]

- 2. lumiprobe.com [lumiprobe.com]

- 4. This compound | Molecular Staging [molecularstaging.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. biotium.com [biotium.com]

- 8. benchchem.com [benchchem.com]

- 9. NHS-ester-protein-labeling [protocols.io]

AF 430 Amine: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral properties and applications of AF 430 amine, a versatile fluorescent dye. The information presented is intended to assist researchers in designing and executing experiments involving fluorescent labeling and detection.

Core Spectroscopic and Physicochemical Properties

AF 430 is a coumarin-based dye known for its bright, yellow-green fluorescence and high photostability.[1][2][] It is particularly useful for applications requiring a large Stokes shift, which minimizes spectral overlap in multicolor imaging experiments.[2] The dye is water-soluble and its fluorescence is stable over a broad pH range, from 4 to 10.[1][][4][5]

Quantitative Spectral Data

The following table summarizes the key quantitative spectral and physical properties of this compound and its derivatives.

| Property | Value | References |

| Excitation Maximum (λex) | 430 - 433 nm | [1][2][6][7][8][9] |

| Emission Maximum (λem) | 541 - 545 nm | [1][2][4][5][6][7][8][9][10] |

| Molar Extinction Coefficient (ε) | ~15,000 - 15,955 cm-1M-1 | [1][4][5][10] |

| Fluorescence Quantum Yield (Φ) | 0.23 | [1][] |

| Molecular Weight (NHS Ester) | 701.8 g/mol | [4][5][10] |

| Recommended pH Range | 4 - 10 | [1][][5] |

Experimental Protocols: Amine-Reactive Labeling

The most common application of this compound is in the form of its N-hydroxysuccinimidyl (NHS) ester derivative for the covalent labeling of primary amines (-NH₂) on proteins, antibodies, amine-modified oligonucleotides, and other biomolecules.[4][5][10] The NHS ester reacts with non-protonated primary amines to form a stable amide bond.[11]

Protocol for Labeling IgG Antibodies with AF 430 NHS Ester

This protocol is optimized for labeling immunoglobulin G (IgG) antibodies. Modifications may be required for other proteins.

Materials:

-

AF 430 NHS Ester

-

High-quality anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

IgG antibody solution (at least 2 mg/mL in an amine-free buffer like PBS)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Purification column (e.g., gel filtration column)

Procedure:

-

Prepare the Antibody: Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine (B1666218) will interfere with the labeling reaction.[12] The recommended protein concentration is at least 2 mg/mL for optimal results.[4][5]

-

Prepare the Dye Stock Solution: Allow the AF 430 NHS ester vial to warm to room temperature. Dissolve the dye in a small amount of anhydrous DMF or DMSO.[4][5][13]

-

Perform the Labeling Reaction:

-

Add the reaction buffer to the antibody solution.

-

Add the dissolved AF 430 NHS ester to the antibody solution. It is recommended to test three different molar ratios of dye to protein to determine the optimal degree of labeling.[4]

-

Incubate the reaction for 1 hour at room temperature, protected from light.[4][5][13]

-

-

Purify the Conjugate: Separate the labeled antibody from the unreacted free dye using a gel filtration column or dialysis.[4][12]

-

Storage: Store the labeled antibody at 2-6 °C, protected from light. For long-term storage, consider adding a cryoprotectant like glycerol (B35011) and storing at -20 °C in single-use aliquots.[12]

Visualizing Experimental Workflows and Pathways

Covalent Labeling of Proteins with AF 430 NHS Ester

The following diagram illustrates the chemical reaction between the AF 430 NHS ester and a primary amine group on a protein, resulting in a stable amide bond.

Caption: Covalent conjugation of AF 430 NHS ester to a protein.

Typical Immunofluorescence Staining Workflow

This diagram outlines the key steps in an immunofluorescence staining experiment using an antibody conjugated to AF 430.

Caption: Immunofluorescence staining workflow using an AF 430 conjugate.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. lumiprobe.com [lumiprobe.com]

- 4. Invitrogen Alexa Fluor 430 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.at]

- 5. Alexa Fluor 430 NHS Ester (Succinimidyl Ester) | LabX.com [labx.com]

- 6. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. AAT Bioquest: The Spectra of Alexa Fluor® Dyes [aatbioquest.blogspot.com]

- 8. Spectrum [Alexa Fluor 430] | AAT Bioquest [aatbio.com]

- 9. FluoroFinder [app.fluorofinder.com]

- 10. Invitrogen™ Ester Alexa Fluor™ 430 NHS (ester succinimidyle) [b-labo-france.fr]

- 11. fluidic.com [fluidic.com]

- 12. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - SG [thermofisher.com]

- 13. NHS ester protocol for labeling proteins [abberior.rocks]

AF 430 Amine: A Technical Guide to Quantum Yield and Brightness for Advanced Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core photophysical properties of AF 430 amine, a fluorescent dye increasingly utilized in biological imaging and analysis. A comprehensive understanding of its quantum yield and brightness is critical for optimizing experimental design and ensuring data accuracy in applications ranging from high-content screening to super-resolution microscopy. This document provides a detailed overview of these key parameters, methodologies for their determination, and practical guidance on the application of this compound in cellular imaging.

Photophysical Properties of this compound

AF 430 is a coumarin-based dye characterized by its absorption in the violet-blue region of the spectrum and a notably large Stokes shift, emitting in the green-yellow range.[1] This significant separation between excitation and emission wavelengths is highly advantageous for multicolor imaging applications, as it minimizes spectral bleed-through.[1] The amine-reactive form, this compound, allows for straightforward conjugation to biomolecules, making it a versatile tool for labeling proteins, antibodies, and other targets of interest.

The key quantitative photophysical parameters of this compound are summarized in the table below. Brightness, a critical parameter for assessing the performance of a fluorophore in practical applications, is a function of both its molar extinction coefficient and its fluorescence quantum yield.

| Property | Value | Reference |

| Excitation Maximum (λex) | 430 - 433 nm | [2][3][4] |

| Emission Maximum (λem) | 540 - 542 nm | [1][2][3] |

| Molar Extinction Coefficient (ε) | 15,955 - 16,000 cm⁻¹M⁻¹ | [2][4][5] |

| Fluorescence Quantum Yield (Φ) | 0.23 - 0.55 | [2][5][6] |

| Stokes Shift | ~112 nm | [1] |

Brightness , calculated as (ε × Φ) / 1000, is a useful metric for comparing the relative signal intensity of different fluorophores. For this compound, this value ranges from approximately 3670 to 8800.

Experimental Protocols

Accurate determination of quantum yield and brightness is essential for the rigorous characterization of fluorescent probes. The following sections outline the standard methodologies for these measurements.

Determination of Fluorescence Quantum Yield (Relative Method)

The relative method is a widely used technique for determining the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Principle: The quantum yield of an unknown sample (Φ_X_) is calculated relative to a standard (Φ_ST_) by measuring their respective integrated fluorescence intensities and absorbances at the same excitation wavelength.

Equation:

Φ_X_ = Φ_ST_ * (I_X_ / I_ST_) * (A_ST_ / A_X_) * (n_X_² / n_ST_²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

Protocol:

-

Standard Selection: Choose a suitable quantum yield standard that absorbs and emits in a similar spectral region to this compound. For AF 430, a common standard is Quinine Sulfate in 0.1 M H₂SO₄ (Φ = 0.54).

-

Sample Preparation:

-

Prepare a series of dilutions for both the this compound sample and the quantum yield standard in an appropriate solvent (e.g., phosphate-buffered saline, PBS).

-

The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

-

Absorbance Measurement:

-

Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.

-

Record the absorbance at the chosen excitation wavelength (e.g., 430 nm).

-

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectra of all solutions.

-

The excitation wavelength should be the same as that used for the absorbance measurements.

-

Ensure that the experimental settings (e.g., slit widths, detector voltage) are kept constant for all measurements.

-

-

Data Analysis:

-

Correct the emission spectra for the instrument's spectral response.

-

Integrate the area under the corrected emission spectra to obtain the integrated fluorescence intensity (I).

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The slope (gradient) of these plots is proportional to the quantum yield.

-

Calculate the quantum yield of the this compound sample using the equation above, substituting the gradients for the intensity/absorbance term.

-

Determination of Fluorophore Brightness

Brightness is a practical measure of a fluorophore's performance in a specific application and is influenced by both the intrinsic properties of the dye and the instrumentation used for detection.

Principle: Brightness is directly proportional to the product of the molar extinction coefficient (ε) and the fluorescence quantum yield (Φ). For cellular imaging applications, the "stain index" is often used to quantify the brightness of a fluorescent probe in flow cytometry.

Protocol (Stain Index for Flow Cytometry):

-

Cell Preparation:

-

Prepare a single-cell suspension of the target cells.

-

Divide the cells into two populations: an unstained (negative) control and a stained (positive) sample.

-

-

Staining:

-

Label the positive sample with an antibody or other targeting molecule conjugated to this compound.

-

Incubate under optimal conditions to allow for binding.

-

Wash the cells to remove unbound conjugate.

-

-

Flow Cytometry Analysis:

-

Acquire data for both the stained and unstained populations on a flow cytometer.

-

Use appropriate laser lines and emission filters for AF 430 (e.g., 405 nm or 445 nm laser for excitation and a 525/50 nm bandpass filter for emission).

-

-

Data Analysis:

-

Calculate the mean fluorescence intensity (MFI) of the positive (MFI_pos_) and negative (MFI_neg_) populations.

-

Determine the standard deviation of the negative population (SD_neg_).

-

Calculate the Stain Index using the following formula:

Stain Index = (MFI_pos_ - MFI_neg_) / (2 * SD_neg_)

-

Application in Cellular Imaging: Visualizing Cell Surface Proteins

This compound, once conjugated to a targeting moiety such as an antibody, is a powerful tool for visualizing cellular components and processes. Its high photostability makes it particularly suitable for demanding imaging techniques like confocal microscopy.[1] A common application is the labeling of cell surface proteins to study their expression, localization, and trafficking.

Experimental Workflow: Antibody Conjugation and Cell Staining

The following workflow describes the general steps for conjugating this compound to an antibody and subsequently using it to stain cell surface proteins for fluorescence microscopy.

Signaling Pathway Example: Epidermal Growth Factor Receptor (EGFR) Trafficking

While a specific study detailing the use of this compound for EGFR trafficking was not identified, its photophysical properties make it an excellent candidate for such studies. The following diagram illustrates a simplified EGFR signaling and endocytosis pathway, a process that can be visualized by labeling either EGF or an anti-EGFR antibody with this compound.

In this experimental paradigm, the fluorescence from the AF 430 label would initially be observed at the plasma membrane. Upon EGF binding, the labeled complex would be internalized into endosomes, allowing for the real-time tracking of receptor trafficking and downstream signaling events. The high photostability of AF 430 would be crucial for time-lapse imaging of these dynamic processes.

Conclusion

This compound is a robust and versatile fluorescent probe with favorable photophysical properties for a wide range of biological research applications. Its significant Stokes shift, good quantum yield, and high photostability make it particularly well-suited for multicolor cellular imaging. By understanding and applying the standardized protocols for determining quantum yield and brightness, researchers can effectively harness the capabilities of this compound to generate high-quality, quantitative data in their studies of cellular structure, function, and signaling pathways.

References

Navigating the Solubility of AF 430 Amine in Aqueous Buffers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 430 amine is a fluorescent dye belonging to the coumarin (B35378) series, characterized by its yellow-green fluorescence with excitation and emission maxima at approximately 430 nm and 542 nm, respectively.[1][2] Its utility in bioconjugation, flow cytometry, and cellular imaging is well-established.[][4] A critical parameter for the successful application of this compound is its solubility and stability in aqueous buffers, which directly impacts its reactivity, conjugation efficiency, and the overall performance of labeled biomolecules. This guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and guidance on appropriate buffer selection for various applications.

Core Concepts: Solubility and Buffer Compatibility

The solubility of this compound is a key factor in its handling and use. Product data sheets indicate that this compound is soluble in water, as well as organic solvents like dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[][5] The Alexa Fluor 430 dye series, to which AF 430 is structurally related, is known for its high water solubility, a property conferred by sulfonate groups in its structure.[1][6][7] This inherent water solubility is advantageous as it can reduce the need for organic co-solvents in conjugation reactions and minimize the risk of precipitation.[1]

The fluorescence of the AF 430 dye is stable over a broad pH range, from approximately 4 to 10, making it suitable for a variety of biological applications.[][8][9] However, the reactivity of the amine group and the stability of the dye in different buffer systems require careful consideration, especially for conjugation reactions.

Data Presentation: Solubility and Buffer Recommendations

| Solvent/Buffer | Solubility/Compatibility | Application Notes | Citation |

| Water | Soluble | Recommended for creating stock solutions. | [][5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Can be used to prepare high-concentration stock solutions. | [][5] |

| Dimethylformamide (DMF) | Soluble | An alternative to DMSO for preparing stock solutions. | [][5] |

| Phosphate-Buffered Saline (PBS) | Expected to be soluble | A common buffer for biological assays. Ensure the pH is within the stable range of the dye (pH 4-10). | [10] |

| Sodium Bicarbonate Buffer (pH 8.3) | Compatible | Recommended for conjugation of amine-reactive dyes (e.g., NHS esters) to proteins. | [10][11] |

| TRIS Buffer | Not Recommended for Conjugation | Contains primary amines that will compete with the target molecule for reaction with amine-reactive dyes. | [12] |

| HEPES Buffer | Compatible | A non-amine-containing buffer suitable for various biological applications. | [12] |

Experimental Protocols

Protocol 1: Determination of this compound Solubility in an Aqueous Buffer

This protocol outlines a general method for determining the solubility of this compound in a specific aqueous buffer using UV-Vis spectrophotometry.

Materials:

-

This compound, solid

-

Aqueous buffer of choice (e.g., PBS, HEPES)

-

Microcentrifuge tubes

-

Vortex mixer

-

Spectrophotometer

-

Cuvettes

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired aqueous buffer in a microcentrifuge tube. The exact amount should be more than what is expected to dissolve to ensure a saturated solution.

-

Vortex the tube vigorously for 2-3 minutes to facilitate dissolution.

-

Incubate the tube at a controlled temperature (e.g., room temperature) for a sufficient time (e.g., 24 hours) to allow the solution to reach equilibrium. Gentle agitation during incubation is recommended.

-

-

Separation of Undissolved Solid:

-

Centrifuge the saturated solution at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the undissolved solid.

-

-

Measurement of Absorbance:

-

Carefully collect the supernatant, ensuring no solid particles are transferred.

-

Prepare a series of dilutions of the supernatant with the same aqueous buffer.

-

Measure the absorbance of each dilution at the maximum absorbance wavelength of AF 430 (approximately 430 nm) using a spectrophotometer. The buffer alone should be used as a blank.

-

-

Calculation of Solubility:

-

Using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of AF 430, b is the path length of the cuvette (typically 1 cm), and c is the concentration.

-

The molar extinction coefficient for Alexa Fluor 430 is approximately 15,000 cm⁻¹M⁻¹.[8]

-

Calculate the concentration of the undiluted supernatant from the absorbance of the dilutions that fall within the linear range of the spectrophotometer. This concentration represents the solubility of this compound in the tested buffer at that temperature.

-

Mandatory Visualization

Caption: Experimental workflow for determining this compound solubility.

Caption: Logical diagram for aqueous buffer selection for this compound.

Conclusion

Understanding the solubility and buffer compatibility of this compound is paramount for its effective use in research and development. While this compound is generally water-soluble, careful selection of aqueous buffers is crucial, particularly for bioconjugation applications where the presence of primary amines in the buffer can interfere with the reaction. The provided experimental protocol offers a framework for researchers to determine the solubility of this compound in their specific buffer systems, ensuring optimal performance and reliable results in their experimental workflows.

References

- 1. bitesizebio.com [bitesizebio.com]

- 2. This compound | Bioproducts Magazine [bioprodmag.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cn.lumiprobe.com [cn.lumiprobe.com]

- 6. medkoo.com [medkoo.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Alexa Fluor 430 NHS Ester (Succinimidyl Ester) | LabX.com [labx.com]

- 9. BP Fluor 430, Alexa Fluor 430 equivalent | BroadPharm [broadpharm.com]

- 10. biotium.com [biotium.com]

- 11. Invitrogen Alexa Fluor 430 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 12. Amine Reactive Dyes and Probes for Conjugation | AAT Bioquest [aatbio.com]

AF 430 Amine pH Stability: An In-depth Technical Guide for Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pH stability of the fluorescent dye AF 430 amine and its application in live-cell imaging. The information is curated for researchers, scientists, and drug development professionals who utilize fluorescence microscopy to study cellular processes. This document details the dye's spectral properties, its stability in various pH environments, and provides actionable protocols for its use in labeling and imaging live cells.

Introduction to this compound

AF 430, an Alexa Fluor dye, is a green-fluorescent dye belonging to the coumarin (B35378) dye family. It is characterized by its excitation maximum at approximately 430 nm and an emission maximum in the green-yellow range, around 542 nm. A key feature of AF 430 is its large Stokes shift of about 112 nm, which is advantageous for multicolor imaging applications by reducing spectral overlap between different fluorophores. The "amine" designation typically refers to amine-reactive derivatives of the dye, such as N-hydroxysuccinimidyl (NHS) esters, which are used to covalently label proteins and other molecules with primary amines.

pH Stability of AF 430

A critical parameter for any fluorescent probe used in live-cell imaging is its stability and performance across the range of physiological pH values encountered in different cellular compartments. AF 430 has been consistently reported to exhibit stable fluorescence intensity over a broad pH range.

Multiple sources indicate that the fluorescence of Alexa Fluor 430 is insensitive to pH in the range of pH 4 to 10 [1]. This stability is a significant advantage over other fluorescent dyes, such as fluorescein, whose fluorescence diminishes in acidic environments. While AF 430 is a coumarin derivative, and some coumarins can exhibit pH-dependent fluorescence, AF 430 has been specifically engineered to maintain its bright fluorescence across a wide physiological and experimental pH range.

Table 1: pH Stability of AF 430

| Property | Value | Reference |

| pH-insensitive range | 4 - 10 | [1] |

Spectral Properties of AF 430

Understanding the excitation and emission spectra of AF 430 is crucial for selecting appropriate filter sets and laser lines for fluorescence microscopy.

Table 2: Spectral Properties of AF 430

| Property | Wavelength (nm) |

| Excitation Maximum | ~431 |

| Emission Maximum | ~540 |

Experimental Protocols for Live-Cell Imaging with this compound-Reactive Dyes

The following protocols provide a general framework for labeling the surface of live cells with an amine-reactive form of AF 430, such as AF 430 NHS ester. These protocols should be optimized for specific cell types and experimental conditions.

Preparation of Reagents

-

AF 430 NHS Ester Stock Solution:

-

Allow the vial of lyophilized AF 430 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Reconstitute the dye in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a stock concentration of 1-10 mg/mL.

-

Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

-

Labeling Buffer:

-

Use a protein-free buffer such as phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS) with a pH of 7.2-7.4 for the labeling reaction. Amine-containing buffers (e.g., Tris) should be avoided as they will compete with the target proteins for reaction with the NHS ester.

-

Live-Cell Surface Protein Labeling Protocol

This protocol is designed for labeling cell surface proteins on adherent cells in a culture dish.

-

Cell Preparation:

-

Plate cells on a glass-bottom dish or chamber slide suitable for live-cell imaging and culture until they reach the desired confluency.

-

Wash the cells twice with warm (37°C) labeling buffer (e.g., PBS) to remove any residual serum proteins.

-

-

Labeling Reaction:

-

Dilute the AF 430 NHS ester stock solution into fresh, pre-warmed labeling buffer to the desired final concentration. A starting concentration of 1-5 µg/mL can be tested and optimized.

-

Remove the wash buffer from the cells and add the AF 430 labeling solution.

-

Incubate the cells for 15-30 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and dye concentration.

-

-

Washing:

-

Remove the labeling solution and wash the cells three to five times with warm labeling buffer or complete cell culture medium to remove any unreacted dye.

-

-

Imaging:

-

Replace the final wash solution with a pre-warmed, phenol (B47542) red-free imaging medium. Phenol red can contribute to background fluorescence.

-

Proceed with live-cell imaging on a fluorescence microscope equipped with appropriate filters for AF 430 (e.g., excitation around 430 nm and emission around 540 nm).

-

Visualizing Experimental Workflows with Graphviz

The following diagrams illustrate the key steps in the experimental workflows described.

Caption: Workflow for labeling live cells with AF 430 NHS ester.

Caption: Workflow for image analysis of AF 430 labeled cells.

Conclusion

This compound-reactive dyes are robust and versatile tools for live-cell imaging. Their key advantage lies in their stable and bright fluorescence across a broad pH range, making them suitable for a wide array of biological investigations. By following the provided protocols and understanding the dye's properties, researchers can effectively label and visualize cellular components and processes in real-time. The experimental workflows outlined provide a clear path from cell preparation to quantitative data analysis, enabling rigorous and reproducible scientific inquiry.

References

Unraveling the Luminescence of AF 430 Amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the fluorescence of AF 430 amine, a versatile fluorophore employed in a multitude of life science applications. We will delve into its photophysical mechanism, spectral characteristics, and provide detailed protocols for its use in bioconjugation.

The Core Mechanism: A Tale of Twisted Intramolecular Charge Transfer

The fluorescence of AF 430, a derivative of the coumarin (B35378) family of dyes, is governed by a sophisticated photophysical process known as Twisted Intramolecular Charge Transfer (TICT). This mechanism is responsible for its characteristically large Stokes shift, the difference between the peak excitation and emission wavelengths, which is a desirable feature for minimizing self-quenching and improving signal-to-noise ratios in fluorescence imaging.

Upon absorption of a photon, the AF 430 molecule transitions from its ground electronic state (S₀) to an excited state (S₁). In this excited state, a rapid intramolecular charge transfer (ICT) occurs, where electron density shifts from an electron-donating portion of the molecule to an electron-accepting region.[1][2][3][4]

In polar solvent environments, the molecule can then undergo a conformational change, twisting along a single bond to form a stabilized, lower-energy excited state known as the TICT state.[2][5][6][7][8] It is from this relaxed TICT state that the molecule emits a photon and returns to the ground state. The energy lost during the formation of the TICT state contributes to the significant Stokes shift observed for AF 430. The polarity of the solvent can influence the formation and stability of the TICT state, thereby affecting the fluorescence quantum yield and lifetime.[2][5]

References

- 1. Study of two-photon absorption and excited-state dynamics of coumarin derivatives: the effect of monomeric and dimeric structures - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. The investigation of the ultrafast excited state deactivation mechanisms for coumarin 307 in different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy | NSF Public Access Repository [par.nsf.gov]

- 6. Theoretical rationalisation of the photophysics of a TICT excited state of cinnamoyl–coumarin derivatives in homogeneous and biological membrane models - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Photophysics of TICT states of 7-diethylamino-4-methyl coumarin dye by energy transfer techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to AF 430 Amine: A Versatile Fluorescent Probe for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 430 amine is a highly versatile, water-soluble fluorescent dye belonging to the coumarin (B35378) family of fluorophores.[1][2] Characterized by its bright yellow-green fluorescence, this compound serves as a valuable tool for the fluorescent labeling of biomolecules in a wide array of research applications, including flow cytometry, cell microscopy, and fluorescence resonance energy transfer (FRET) experiments.[1][2] Its primary utility lies in its terminal amine group, which allows for covalent conjugation to various electrophilic groups on target biomolecules, enabling their detection and tracking.[1] This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound.

Physicochemical and Spectroscopic Properties

This compound exhibits robust fluorescence that is stable over a broad pH range of 4 to 10.[1] A key feature of this dye is its significant Stokes shift, the difference between the maximum excitation and emission wavelengths, which is approximately 112 nm.[2] This large separation helps to minimize spectral overlap in multicolor imaging applications. The trifluoromethyl group incorporated into its structure enhances photostability, while the sulfo group confers hydrophilicity.[2]

| Property | Value | Reference |

| Molecular Formula | C₂₈H₃₈F₃N₃O₆S | [3] |

| IUPAC Name | (9-(6-((6-ammoniohexyl)amino)-6-oxohexyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-6-yl)methanesulfonate | [3] |

| Excitation Maximum (λex) | 430 nm | [1] |

| Emission Maximum (λem) | 542 nm | [1] |

| Molar Extinction Coefficient (ε) | 15,955 L⋅mol⁻¹⋅cm⁻¹ | [4] |

| Fluorescence Quantum Yield (Φ) | 0.23 | [4] |

| Solubility | Water, DMSO, DMF | [3] |

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the scientific literature, a general synthetic strategy can be inferred from established methods for creating similar sulfonated and aminated coumarin derivatives. The synthesis would likely involve a multi-step process starting with the construction of the core coumarin ring system, followed by sulfonation, introduction of the trifluoromethyl group, and finally, the addition of the amine-containing linker.

Key synthetic reactions for analogous compounds include the Pechmann condensation for forming the coumarin ring, sulfonation using reagents like fuming sulfuric acid, and the introduction of an amine group through methods like the Buchwald-Hartwig cross-coupling or the Smiles rearrangement of a corresponding hydroxycoumarin.[5][6]

Below is a generalized workflow illustrating the probable synthetic logic for this compound.

Experimental Protocols: Biomolecule Conjugation

The primary application of this compound is its covalent attachment to biomolecules. The terminal primary amine allows for reaction with various electrophilic functional groups, most commonly N-hydroxysuccinimidyl (NHS) esters and isothiocyanates, which are readily available on commercial antibodies, proteins, and amine-reactive derivatives of other molecules.

Protein Labeling with an Amine-Reactive Dye

This protocol is a general guideline for the conjugation of an amine-reactive fluorescent dye, such as an NHS ester derivative, to a protein. The molar ratio of dye to protein may need to be optimized for specific applications.

Materials:

-

Protein of interest (in an amine-free buffer, e.g., PBS)

-

This compound (or its activated ester derivative)

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

1 M Sodium bicarbonate buffer, pH 8.3-9.0

-

Purification column (e.g., gel filtration)

-

Quenching reagent (e.g., 1.5 M hydroxylamine (B1172632), pH 8.5, or Tris buffer)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) to a concentration of 2-10 mg/mL.

-

Ensure the buffer is free of amine-containing substances like Tris or glycine.

-

-

Dye Preparation:

-

Immediately before use, dissolve the amine-reactive form of the dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

While gently stirring, slowly add the dissolved dye to the protein solution. The optimal molar ratio of dye to protein should be determined empirically.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Quenching (Optional):

-

To terminate the reaction, add a quenching reagent like hydroxylamine or Tris buffer and incubate for 30-60 minutes at room temperature.

-

-

Purification:

-

Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

-

The following diagram illustrates the workflow for protein labeling and purification.

References

AF 430 Amine: A Technical Guide for Advanced Bioimaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 430 amine is a versatile fluorescent dye belonging to the coumarin (B35378) family, characterized by its yellow fluorescence. Its unique photophysical properties, including high photostability and a large Stokes shift, make it an exceptional tool for a variety of novel bioimaging techniques. This technical guide provides an in-depth overview of this compound, its properties, and detailed protocols for its application in advanced microscopy and flow cytometry, enabling researchers to effectively harness its capabilities for visualizing complex biological processes.

Core Properties of this compound

This compound possesses a set of photophysical characteristics that are highly advantageous for fluorescence-based bio-applications. It is a hydrophilic dye, ensuring good solubility in aqueous buffers commonly used in biological experiments. Its fluorescence is stable over a broad pH range of 4 to 10, making it suitable for a wide array of cellular and subcellular environments.

Quantitative Data Summary

The key quantitative photophysical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 430 nm | [1] |

| Emission Maximum (λem) | 542 nm | [1] |

| Molar Absorptivity (ε) | 15,955 L·mol⁻¹·cm⁻¹ | |

| Fluorescence Quantum Yield (Φ) | 0.23 | |

| Stokes Shift | 112 nm | [1] |

| Recommended STED Depletion Laser | 660 nm | [1] |

Experimental Protocols

The primary amine group of AF 430 allows for its covalent conjugation to various biomolecules, including antibodies and proteins, through reactions with functional groups like carboxylic acids or activated esters (e.g., NHS esters). This enables the specific labeling of cellular targets for visualization.

Antibody Conjugation with this compound (via NHS Ester Chemistry)

This protocol provides a general method for labeling antibodies with this compound using a succinimidyl ester (NHS ester) crosslinker. The optimal dye-to-protein ratio may need to be determined empirically for each specific antibody.

Materials:

-

Purified antibody (2-10 mg/mL in amine-free buffer, e.g., PBS)

-

This compound

-

NHS ester crosslinker (e.g., EDC/Sulfo-NHS)

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-9.0

-

Quenching Buffer: 1.5 M hydroxylamine, pH 8.5 (freshly prepared) or 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., size-exclusion chromatography, dialysis cassette)

Procedure:

-

Prepare the Antibody: Dissolve the antibody in the reaction buffer at a concentration of 2-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against PBS beforehand.

-

Prepare the AF 430-NHS Ester: Immediately before use, dissolve the this compound and an equimolar amount of NHS ester crosslinker in DMSO to a final concentration of 10 mg/mL. Note: NHS esters are moisture-sensitive.

-

Conjugation Reaction: While gently stirring, slowly add a calculated amount of the AF 430-NHS ester solution to the antibody solution. The molar ratio of dye to antibody should be optimized, but a starting point of 10:1 to 20:1 is recommended.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

-

Purification: Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column or dialysis.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 430 nm (for AF 430).

Immunofluorescence Staining for Microscopy

This protocol outlines the use of AF 430-conjugated antibodies for staining fixed cells.

Materials:

-

Cells grown on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution: 4% paraformaldehyde in PBS

-

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

-

Blocking Buffer: 1-5% BSA or 10% normal serum in PBS

-

AF 430-conjugated primary or secondary antibody

-

Mounting Medium with antifade reagent

Procedure:

-

Cell Fixation: Wash cells twice with PBS. Fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

-

Washing: Wash cells three times with PBS for 5 minutes each.

-

Permeabilization (for intracellular targets): Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.

-

Washing: Wash cells three times with PBS for 5 minutes each.

-

Blocking: Incubate cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

-

Primary Antibody Incubation: Dilute the AF 430-conjugated primary antibody (or unlabeled primary antibody) in Blocking Buffer. Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash cells three times with PBS for 5 minutes each.

-

Secondary Antibody Incubation (if using an unlabeled primary): Dilute the AF 430-conjugated secondary antibody in Blocking Buffer and incubate for 1 hour at room temperature, protected from light.

-

Washing: Wash cells three times with PBS for 5 minutes each.

-

Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

-

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filters for AF 430 (Excitation: ~430 nm, Emission: ~542 nm).

Cell Staining for Flow Cytometry

This protocol describes the staining of suspended cells with an AF 430-conjugated antibody for flow cytometric analysis.

Materials:

-

Single-cell suspension

-

Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FCS)

-

AF 430-conjugated antibody

-

Fixable viability dye (optional)

Procedure:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer.

-

Blocking (optional): To block Fc receptors, incubate cells with an Fc blocking reagent for 10-15 minutes on ice.

-

Antibody Staining: Add the predetermined optimal concentration of the AF 430-conjugated antibody to the cell suspension.

-

Incubation: Incubate for 20-30 minutes on ice or at 4°C, protected from light.

-

Washing: Wash the cells twice by adding 2-3 mL of Flow Cytometry Staining Buffer, centrifuging at 300-400 x g for 5 minutes, and decanting the supernatant.

-

Resuspension: Resuspend the cell pellet in an appropriate volume of Flow Cytometry Staining Buffer for analysis.

-

Viability Staining (optional): If desired, a fixable viability dye can be used to exclude dead cells from the analysis. Follow the manufacturer's protocol for the specific viability dye.

-

Data Acquisition: Analyze the stained cells on a flow cytometer equipped with a laser and filter set suitable for AF 430 excitation and emission.

Applications in Novel Bioimaging Techniques

The unique spectral properties of this compound open up possibilities for its use in advanced imaging modalities that push the boundaries of spatial resolution and multiplexing capabilities.

Stimulated Emission Depletion (STED) Microscopy

AF 430's high photostability makes it a suitable candidate for super-resolution imaging with STED microscopy.[1] A depletion laser at around 660 nm can be used to de-excite the outer regions of the excitation focus, leading to a smaller effective fluorescence spot and thus higher resolution.[1]

Key Considerations for AF 430 in STED:

-

Fluorophore Density: Optimal labeling density is crucial for high-quality STED imaging.

-

Mounting Media: Use of specialized mounting media with a refractive index matched to the immersion oil is recommended to minimize optical aberrations.

-

Depletion Laser Power: The power of the STED laser needs to be carefully optimized to achieve the desired resolution without excessive photobleaching.

Förster Resonance Energy Transfer (FRET)

The spectral characteristics of AF 430 make it a potential donor or acceptor in FRET-based assays for studying molecular interactions.[1] Its large Stokes shift can be advantageous in minimizing direct acceptor excitation and donor emission bleed-through. When designing a FRET experiment with AF 430, a suitable partner fluorophore with significant spectral overlap between the AF 430 emission and its own excitation spectrum must be chosen.

Multicolor Imaging

The distinct excitation and emission profile of AF 430, particularly its excitation in the violet range, allows for its effective use in multicolor imaging experiments with other common fluorophores like those excited by blue, green, and red lasers, with reduced spectral crosstalk.[1]

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Workflow for conjugating this compound to an antibody.

Caption: Experimental workflow for immunofluorescence staining.

Caption: Principle of STED microscopy using AF 430.

References

The Technical Guide to AF 430 Amine in Cellular Biology

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of AF 430 amine-reactive dyes, with a focus on Alexa Fluor™ 430 and its applications in cellular biology. It covers the dye's spectral and physicochemical properties, detailed protocols for bioconjugation and cellular imaging, and its utility in advanced biological research.

Introduction to this compound-Reactive Dyes

This compound refers to a fluorescent probe with an excitation maximum around 430 nm that has been chemically modified to contain a primary amine group. More commonly utilized in a reverse chemical relationship are the amine-reactive versions of the AF 430 fluorophore, such as Alexa Fluor™ 430 NHS Ester (succinimidyl ester). These derivatives are designed to covalently bond to primary amines on target biomolecules like proteins and amine-modified oligonucleotides.

The Alexa Fluor™ 430 dye is a coumarin-based fluorophore that fills a unique spectral gap, absorbing light in the violet-blue region (around 431-433 nm) and emitting a strong yellow-green fluorescence (around 541 nm). This large Stokes shift is particularly advantageous for multicolor imaging applications, as it minimizes spectral overlap and crosstalk between different fluorescent channels. The dye is characterized by its high photostability and its fluorescence being stable over a wide pH range (pH 4 to 10), making it a robust tool for various cellular biology applications, including immunofluorescence, flow cytometry, and neuronal tracing.[1]

Physicochemical and Fluorescence Properties

The performance of a fluorophore is defined by its photophysical properties. The key quantitative data for Alexa Fluor™ 430 are summarized below.

| Property | Value | Reference |

| Excitation Maximum (λex) | 431 - 433 nm | [2] |

| Emission Maximum (λem) | 540 - 541 nm | [2] |

| Molar Extinction Coefficient (ε) | ~16,000 cm⁻¹M⁻¹ | Thermo Fisher Scientific |

| Quantum Yield (Φ) | Data not consistently available; cited as having a "relatively high quantum yield". | [3] |

| Reactive Group | N-hydroxysuccinimide (NHS) Ester | [1] |

| Reactivity Target | Primary amines (R-NH₂) | [1] |

| Solubility | Water-soluble | [1] |

| pH Sensitivity | Insensitive from pH 4 to 10 | [1] |

Core Applications in Cellular Biology

The unique spectral properties of AF 430 make it a versatile tool for several key applications in cellular and molecular biology.

Immunofluorescence (IF)

AF 430 NHS ester is widely used to label primary and secondary antibodies for immunofluorescence applications. These labeled antibodies can be used to detect and visualize the localization of specific proteins within fixed and permeabilized cells or tissue sections. The large Stokes shift is particularly useful for multiplexing experiments, where multiple targets are visualized simultaneously.

Neuronal Tract Tracing

AF 430 conjugated to molecules like Cholera Toxin Subunit B (CTB) serves as a highly effective retrograde neuroanatomical tracer.[4][5][6] When injected into a specific brain region, the CTB-AF 430 conjugate is taken up by axon terminals and transported back to the neuronal cell body. This allows for the precise mapping of neural circuits and connections within the central nervous system. The high brightness and photostability of the Alexa Fluor™ conjugate ensure robust and long-lasting labeling.[4][5][6]

Flow Cytometry

Conjugates of AF 430 can be used in flow cytometry for the identification and quantification of cell populations. For example, an antibody labeled with AF 430 can be used to label a specific cell surface marker, allowing for the analysis of that cell population within a heterogeneous sample.

Experimental Protocols

Protocol for Antibody Labeling with AF 430 NHS Ester

This protocol describes the covalent conjugation of Alexa Fluor™ 430 NHS ester to an IgG antibody.

Materials:

-

IgG Antibody (in amine-free buffer like PBS)

-

Alexa Fluor™ 430 NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Purification/Desalting Column (e.g., Sephadex G-25)

-

Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is at a concentration of at least 2 mg/mL in an amine-free buffer (e.g., PBS).

-

If the buffer contains primary amines (like Tris or glycine), the antibody must be dialyzed against PBS.

-

-

Reactive Dye Preparation:

-

Immediately before use, dissolve the Alexa Fluor™ 430 NHS Ester in DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Adjust the pH of the antibody solution to 8.3 by adding the 0.1 M sodium bicarbonate buffer (a general rule is to add 1/10th of the protein solution volume).

-

Slowly add the dissolved reactive dye to the antibody solution while gently stirring. A typical starting molar ratio of dye to antibody is 10:1, but this should be optimized.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Purification of the Conjugate:

-

Prepare a desalting column according to the manufacturer's instructions, equilibrating with PBS.

-

Apply the reaction mixture to the top of the column.

-

Elute the conjugate with PBS. The labeled antibody will elute first as a colored band, separating from the smaller, unreacted dye molecules.

-

Collect the fractions containing the fluorescently labeled antibody.

-

-

Characterization (Optional but Recommended):

-

Measure the absorbance of the conjugate at 280 nm (for protein) and ~433 nm (for AF 430).

-

Calculate the protein concentration and the Degree of Labeling (DOL) using the molar extinction coefficients of the antibody and the dye.

-

Protocol for Retrograde Neuronal Tracing with AF 430-CTB

This protocol is a summary for using AF 430-conjugated Cholera Toxin Subunit B (CTB) for in vivo neuronal tracing in a rat model.[4][5][6]

Materials:

-

AF 430-conjugated CTB (0.25% solution)

-

Stereotaxic apparatus

-

Glass micropipette (10-20 µm tip diameter)

-

Iontophoresis system

-

Anesthesia and surgical tools

Procedure:

-

Animal Preparation & Surgery:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Perform a craniotomy to expose the brain region of interest.

-

-

Tracer Injection:

-

Fill a glass micropipette with the AF 430-CTB solution.

-

Lower the micropipette to the target coordinates in the brain.

-

Inject the tracer using iontophoresis (e.g., 5 µA positive current, 7 seconds on/off intervals for 10-15 minutes). This minimizes tissue damage compared to pressure injection.

-

Leave the pipette in place for 10 minutes post-injection to prevent backflow.

-

-

Survival and Transport:

-

Suture the incision and allow the animal to recover.

-

A survival period of 3 to 7 days is typically required for the tracer to be transported retrogradely to the cell bodies.

-

-

Tissue Processing and Imaging:

-

Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Extract the brain and postfix it.

-

Section the brain using a vibratome or cryostat.

-

Mount the sections on slides and coverslip with an appropriate mounting medium.

-

Image the sections using a fluorescence microscope with filters appropriate for AF 430 (Excitation: ~430 nm, Emission: ~540 nm).

-

Visualizations: Workflows and Pathways

Workflow for Antibody Labeling with AF 430 NHS Ester

Generalized Workflow for Immunofluorescence Staining

Logical Diagram for Retrograde Neuronal Tracing

References

- 1. Invitrogen Alexa Fluor 430 NHS Ester (Succinimidyl Ester) 5 mg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 2. Spectrum [Alexa Fluor 430] | AAT Bioquest [aatbio.com]

- 3. welcome.cytekbio.com [welcome.cytekbio.com]

- 4. Multiple neuroanatomical tract-tracing using fluorescent Alexa Fluor conjugates of cholera toxin subunit B in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multiple neuroanatomical tract-tracing using fluorescent Alexa Fluor conjugates of cholera toxin subunit B in rats | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Photophysical Characteristics of AF 430 Amine

This guide provides a comprehensive overview of the core photophysical characteristics of AF 430 amine, a fluorescent dye used in various biological research applications. Tailored for researchers, scientists, and drug development professionals, this document details the spectral properties, quantum yield, and other key parameters of this compound. It also includes detailed experimental protocols for the characterization of this fluorophore and its application in common laboratory techniques.

Core Photophysical Properties

AF 430 is a coumarin-based dye known for its large Stokes shift and high photostability.[1] The amine-reactive derivative, this compound, allows for its conjugation to various biomolecules for fluorescent labeling.[2]

Quantitative Data Summary

The key photophysical characteristics of this compound are summarized in the tables below.

| Parameter | Value | Reference |

| Molecular Formula | C₂₈H₃₈N₃F₃O₆S | [3] |

| IUPAC Name | (9-(6-((6-ammoniohexyl)amino)-6-oxohexyl)-8,8-dimethyl-2-oxo-4-(trifluoromethyl)-8,9-dihydro-2H-pyrano[3,2-g]quinolin-6-yl)methanesulfonate | [3] |

| Property | Value | Reference |

| Excitation Maximum (λ_abs_) | 430 nm | [1][3] |

| Emission Maximum (λ_em_) | 542 nm | [1][3] |

| Molar Extinction Coefficient (ε) | 15,955 L⋅mol⁻¹⋅cm⁻¹ | [3] |

| Fluorescence Quantum Yield (Φ_F_) | 0.23 | [3] |

| Stokes Shift | 112 nm | [1] |

| pH Stability Range | 4 - 10 | [2] |

Experimental Protocols

Accurate characterization of fluorophores is essential for their effective use. The following are detailed methodologies for key experiments related to the photophysical properties of this compound.

UV-Visible Absorption Spectroscopy

This protocol outlines the measurement of the absorption spectrum of this compound to determine its maximum absorption wavelength (λ_abs_) and molar extinction coefficient (ε).

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., DMSO, DMF, or water)[3]

-

Dual-beam UV-Vis spectrophotometer

-

Matched quartz cuvettes (1 cm path length)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mM.

-

From the stock solution, prepare a series of dilutions with absorbance values in the linear range of the spectrophotometer (typically 0.1 to 1.0).

-

-

Blank Measurement:

-

Fill a quartz cuvette with the pure solvent to be used as a reference.

-

Place the cuvette in the reference beam path of the spectrophotometer.

-

Fill a second cuvette with the same pure solvent and place it in the sample beam path.

-

Run a baseline correction over the desired wavelength range (e.g., 300-600 nm).

-

-

Sample Measurement:

-

Replace the solvent in the sample cuvette with the most dilute this compound solution.

-

Record the absorption spectrum.

-

Repeat the measurement for all prepared dilutions.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_abs_).

-

According to the Beer-Lambert law (A = εcl), plot absorbance at λ_abs_ versus concentration.

-

The molar extinction coefficient (ε) is determined from the slope of the resulting linear fit.

-

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum and the relative quantum yield of this compound.

Materials:

-

This compound solution (prepared as in the UV-Vis protocol)

-

A stable, well-characterized fluorescence standard with a known quantum yield and absorption/emission in a similar spectral region (e.g., Coumarin 153 in ethanol).

-

Spectrofluorometer with a calibrated detector

-

Quartz fluorescence cuvettes (1 cm path length)

Procedure:

-

Instrument Setup:

-

Set the excitation wavelength of the spectrofluorometer to the λ_abs_ of this compound (430 nm).

-

Set the emission and excitation slit widths to achieve a good signal-to-noise ratio while avoiding detector saturation.

-

-

Emission Spectrum Measurement:

-

Record the fluorescence emission spectrum of the this compound solution, scanning a wavelength range that covers the expected emission (e.g., 450-700 nm).

-

Record the emission spectrum of the pure solvent to subtract any background fluorescence.

-

-

Quantum Yield Measurement (Relative Method):

-

Prepare a series of dilutions of both the this compound and the reference standard with absorbance values below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the integrated fluorescence intensity (area under the emission curve) for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_F,sample_) can be calculated using the following equation: Φ_F,sample_ = Φ_F,ref_ × (m_sample_ / m_ref_) × (n_sample_² / n_ref_²) where m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

-

Mandatory Visualizations

Experimental and Application Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and logical relationships relevant to the use of this compound.

References

Methodological & Application

Application Notes and Protocols for AF 430 Amine Antibody Conjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the conjugation of AF 430, a yellow fluorescent dye, to antibodies via primary amine labeling. The efficiency of antibody conjugation is a critical factor in the development of fluorescently labeled antibodies for various applications, including immunoassays, flow cytometry, and fluorescence microscopy. The degree of labeling (DOL), which represents the average number of dye molecules conjugated to a single antibody, is a key metric for assessing conjugation efficiency. An optimal DOL ensures a strong fluorescent signal without compromising the antibody's antigen-binding affinity and specificity.[1][2] This document outlines the principles of amine-reactive chemistry, provides a detailed experimental protocol, and presents expected quantitative outcomes for the conjugation of AF 430 NHS ester to immunoglobulin G (IgG) antibodies.

Principle of Conjugation

The conjugation of AF 430 to antibodies is typically achieved using an N-hydroxysuccinimide (NHS) ester derivative of the dye.[3][][5] The NHS ester reacts with primary amine groups (-NH₂) present on the antibody, primarily on the side chains of lysine (B10760008) residues and the N-terminus of the polypeptide chains, to form a stable amide bond.[3] This reaction is most efficient under slightly alkaline conditions (pH 8.0-9.0), which deprotonate the primary amines, making them more nucleophilic.[][7]

It is crucial to use antibodies that are free from amine-containing buffers (e.g., Tris) or stabilizers (e.g., bovine serum albumin, gelatin, or sodium azide), as these will compete with the antibody for reaction with the dye, thereby reducing conjugation efficiency.[1]

Factors Influencing Conjugation Efficiency

Several factors can impact the efficiency of the antibody conjugation reaction and the final DOL. Careful control of these parameters is essential for achieving reproducible and optimal results.

| Factor | Description | Recommendations |

| Dye-to-Antibody Molar Ratio | The molar excess of the AF 430 NHS ester relative to the antibody directly influences the DOL.[1][3] | A starting molar ratio of 10:1 to 20:1 (dye:antibody) is recommended for initial optimization.[3] This ratio may need to be adjusted to achieve the desired DOL. |

| Antibody Concentration | Higher antibody concentrations generally lead to more efficient conjugation. | A minimum antibody concentration of 2 mg/mL is recommended for optimal results. |

| Reaction pH | The reaction between the NHS ester and primary amines is pH-dependent. The optimal pH range is typically 8.0-9.0.[][7] | Use a sodium bicarbonate or borate (B1201080) buffer at pH 8.3-8.5 for the conjugation reaction. |

| Reaction Time and Temperature | The conjugation reaction is typically carried out at room temperature for 1-2 hours. | Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.[7] Longer incubation times do not necessarily increase the DOL significantly and may lead to antibody degradation. |

| Purity of Antibody and Reagents | The presence of primary amine-containing contaminants will reduce conjugation efficiency. The AF 430 NHS ester is sensitive to moisture and should be handled accordingly. | Use purified antibodies in an amine-free buffer. Dissolve the AF 430 NHS ester in anhydrous DMSO or DMF immediately before use. |

Expected Conjugation Efficiency for AF 430 and IgG

The efficiency of conjugation is quantified by the Degree of Labeling (DOL). For most applications involving IgG antibodies, an optimal DOL is crucial for balancing fluorescence intensity and antibody function.

| Antibody Type | Fluorophore | Recommended Molar Ratio (Dye:Antibody) | Expected Degree of Labeling (DOL) |

| IgG | AF 430 / Alexa Fluor 430 | 10:1 - 20:1 | 5 - 9 |

Note: The optimal DOL can vary depending on the specific antibody and its application. It is recommended to perform initial experiments to determine the optimal dye-to-antibody ratio for your specific antibody.

Experimental Protocols

Materials

-

Purified IgG antibody (2 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3)

-

AF 430 NHS ester

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO)

-

0.1 M Sodium Bicarbonate buffer, pH 8.3

-

Purification resin (e.g., size-exclusion chromatography column)

-

Phosphate-buffered saline (PBS), pH 7.2

-

Spectrophotometer

Protocol for AF 430-Antibody Conjugation

-

Prepare the Antibody Solution:

-

Ensure the antibody is at a concentration of at least 2 mg/mL in 0.1 M sodium bicarbonate buffer, pH 8.3.

-

If the antibody is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the sodium bicarbonate buffer before proceeding.

-

-

Prepare the AF 430 NHS Ester Stock Solution:

-

Allow the vial of AF 430 NHS ester to warm to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the AF 430 NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Add the appropriate volume of the AF 430 NHS ester stock solution to the antibody solution to achieve the desired dye-to-antibody molar ratio (e.g., a 10-fold molar excess).

-

Gently mix the solution immediately.

-

Incubate the reaction for 1 hour at room temperature, protected from light, with gentle stirring.

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS, pH 7.2.

-

Collect the fractions containing the labeled antibody. The labeled antibody will elute first, followed by the smaller, unreacted dye molecules.

-

Determination of Degree of Labeling (DOL)

The DOL is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum of AF 430 (~430 nm).

-

Measure Absorbance:

-

Measure the absorbance of the purified antibody-dye conjugate at 280 nm (A₂₈₀) and ~430 nm (Aₘₐₓ).

-

-

Calculate the Concentration of the Antibody:

-

Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein

-

A₂₈₀: Absorbance of the conjugate at 280 nm.

-

Aₘₐₓ: Absorbance of the conjugate at the maximum absorption wavelength of the dye (~430 nm).

-

CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (provided by the dye manufacturer). For Alexa Fluor 430, this is 0.28.[8]

-

ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000 M⁻¹cm⁻¹).

-

-

-

Calculate the Concentration of the Dye:

-

Dye Concentration (M) = Aₘₐₓ / ε_dye

-

Aₘₐₓ: Absorbance of the conjugate at the maximum absorption wavelength of the dye (~430 nm).

-

ε_dye: Molar extinction coefficient of the dye at its absorbance maximum (for Alexa Fluor 430, ~16,000 M⁻¹cm⁻¹).[8]

-

-

-

Calculate the Degree of Labeling (DOL):

-

DOL = Dye Concentration (M) / Protein Concentration (M)

-

Visual Representations

Caption: Workflow for AF 430 Amine Antibody Conjugation.

Caption: Amine-Reactive Conjugation Chemistry.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low DOL | Presence of amine-containing contaminants in the antibody solution. | Dialyze the antibody against an amine-free buffer (e.g., PBS) before conjugation. |

| Inactive AF 430 NHS ester due to hydrolysis. | Use a fresh vial of AF 430 NHS ester and dissolve it in anhydrous DMSO immediately before use. | |

| Low antibody concentration. | Concentrate the antibody to at least 2 mg/mL. | |

| Suboptimal reaction pH. | Ensure the pH of the reaction buffer is between 8.0 and 9.0. | |

| High DOL (Potential for Antibody Aggregation/Loss of Activity) | Excessive dye-to-antibody molar ratio. | Reduce the molar ratio of AF 430 NHS ester to antibody in the next conjugation reaction. |

| Precipitation of Labeled Antibody | Over-labeling leading to increased hydrophobicity. | Reduce the dye-to-antibody molar ratio. Perform the conjugation at 4°C. |

| Instability of the antibody under the reaction conditions. | Optimize the buffer composition and pH for your specific antibody. |

References

- 1. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]

- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]

- 3. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 7. Conjugation of Fluorochromes to Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ulab360.com [ulab360.com]

Application Notes and Protocols for AF 430 Amine in Flow Cytometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF 430 is a coumarin-based dye with an excitation maximum at 430 nm and an emission maximum in the yellow-green region of the spectrum at 542 nm.[5] It is excitable by the violet laser (405 nm) and exhibits a large Stokes shift of 112 nm, which is advantageous for multicolor applications by reducing spectral overlap.[5] The dye is stable over a broad pH range (4-10) and its covalent binding to intracellular proteins allows for the fixation and permeabilization of cells post-staining without significant loss of the fluorescence signal.[][6]

Application 1: Cell Viability Assessment

The core principle behind using AF 430 amine for viability staining lies in the differential permeability of live and dead cell membranes. In viable cells with intact membranes, the dye can only react with amines on the cell surface, resulting in dim fluorescence.[1] Conversely, in dead cells with compromised membranes, the dye enters the cytoplasm and binds to the abundant intracellular proteins, leading to a significantly brighter fluorescent signal.[1] This clear distinction allows for the effective exclusion of dead cells from analysis.

Experimental Protocol: Cell Viability Staining

1. Reagent Preparation:

-

This compound Stock Solution: Prepare a stock solution of this compound in high-quality, anhydrous DMSO. The concentration of the stock solution should be optimized based on the specific cell type and experimental conditions, but a starting concentration of 1 mM is often a good starting point.

-

Cell Suspension: Prepare a single-cell suspension at a concentration of 1 x 10^6 to 10 x 10^6 cells/mL in a protein-free buffer, such as PBS. It is crucial to avoid proteins in the staining buffer as they will react with the amine-reactive dye.

2. Staining Procedure:

-

Wash cells twice with protein-free PBS to remove any residual protein.

-

Resuspend the cell pellet in protein-free PBS at the desired concentration.

-

Add the appropriate volume of this compound stock solution to the cell suspension. The optimal concentration should be determined through titration, but a final concentration in the range of 0.5-2.0 µM is a common starting point.

-

Vortex the cell suspension gently and immediately after adding the dye.

-

Incubate for 20-30 minutes at room temperature, protected from light.

-

Wash the cells twice with a buffer containing protein (e.g., PBS with 2% FBS or FACS buffer) to quench any unreacted dye and remove it from the solution.

-

The cells are now ready for subsequent antibody staining, fixation, and permeabilization as required by the experimental design.

Data Presentation: Titration of this compound for Viability

To determine the optimal concentration of this compound, a titration experiment should be performed. This involves staining a mixed population of live and dead cells with a range of dye concentrations. The optimal concentration is the one that provides the best separation between the live and dead populations, often quantified by the Stain Index.

Stain Index (SI) = (MFI of Dead Cells - MFI of Live Cells) / (2 x Standard Deviation of MFI of Live Cells)

| This compound Concentration (µM) | MFI (Live Cells) | MFI (Dead Cells) | Stain Index (SI) |

| 0.1 | 150 | 15,000 | 74.25 |

| 0.5 | 200 | 80,000 | 199.5 |

| 1.0 | 250 | 150,000 | 299.5 |

| 2.0 | 400 | 160,000 | 199.5 |

| 5.0 | 800 | 170,000 | 105.75 |

This table presents hypothetical data for illustrative purposes.

Data Analysis and Gating Strategy

-

Forward Scatter (FSC) vs. Side Scatter (SSC): Gate on the cell population of interest to exclude debris and aggregates.

-

This compound Histogram: Create a histogram of the this compound fluorescence. Two distinct populations should be visible: a dim population representing live cells and a bright population representing dead cells.

-

Gating on Live Cells: Set a gate around the dim (this compound-negative/low) population to include only viable cells in subsequent analyses.

Application 2: Cell Proliferation Tracking by Dye Dilution